3-Amino-1H-purine-2,6(3H,7H)-dione: Technical Profile & Applications
3-Amino-1H-purine-2,6(3H,7H)-dione: Technical Profile & Applications
This in-depth technical guide details the chemical properties, synthesis, and biological applications of 3-Amino-1H-purine-2,6(3H,7H)-dione (commonly referred to as 3-Aminoxanthine ).[1]
A Versatile Scaffold for Adenosine Receptor Antagonists[1]
Executive Summary
3-Amino-1H-purine-2,6(3H,7H)-dione (3-Aminoxanthine) is a specialized purine derivative characterized by the presence of an exocyclic amino group at the N3 position of the xanthine core.[1] Unlike the naturally occurring methylxanthines (caffeine, theophylline, theobromine), which bear alkyl groups, the N-amino functionality of 3-aminoxanthine imparts unique chemical reactivity—specifically the ability to form stable hydrazones (Schiff bases) with aldehydes and ketones.
This molecule serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Adenosine Receptor (AR) antagonists . The N3-amino group acts as a "chemical handle," allowing researchers to append diverse lipophilic or polar side chains to probe the steric and electronic requirements of the A2A and A2B receptor subtypes without disrupting the essential hydrogen-bonding network of the xanthine core.
Physicochemical Characterization
The introduction of an amino group at the N3 position significantly alters the electronic landscape of the xanthine ring compared to its N-methylated analogs.
Core Properties
| Property | Value / Description |
| IUPAC Name | 3-Amino-1H-purine-2,6(3H,7H)-dione |
| Common Name | 3-Aminoxanthine |
| Molecular Formula | C₅H₅N₅O₂ |
| Molecular Weight | 167.13 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Melting Point | >300 °C (Decomposes) |
| Solubility | Low in water and ethanol; soluble in dilute alkali (NaOH, KOH) and strong acids.[1] |
| pKa | ~7.5 (N7-H acidity), ~3.0 (N-NH₂ basicity - weak) |
| UV Absorption |
Structural Analysis
The molecule retains the planar bicyclic structure of xanthine. The N3-amino group is pyramidal but capable of participating in hydrogen bonding. Crucially, the N-N bond allows for rotation, positioning the terminal amino protons for interaction with receptor residues or solvent.
Chemical Reactivity & Synthesis
The defining feature of 3-aminoxanthine is the hydrazine-like character of the N3 substituent. While the ring nitrogens of xanthine are typically nucleophilic only when deprotonated, the N3-amino group is a potent nucleophile even in neutral conditions.
Primary Reaction: Hydrazone Formation
The most valuable synthetic application is the condensation of 3-aminoxanthine with aldehydes or ketones to form xanthine-hydrazones .[1] This reaction is rapid, high-yielding, and generates a library of compounds with varying "tails" at the 3-position.
[1]This transformation is used to:
-
Increase lipophilicity (by appending aryl/alkyl chains).
-
Introduce functional groups that target specific receptor pockets.
-
Restrict conformation via the C=N double bond.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow from the xanthine core to functionalized antagonists via the N-amino handle.
Figure 1: Synthetic workflow transforming the 3-aminoxanthine scaffold into bioactive hydrazone derivatives.
Biological Characterization: Adenosine Receptor Antagonism[1][2][3]
3-Aminoxanthine derivatives are potent antagonists of Adenosine Receptors (ARs), specifically the A2A and A2B subtypes.
Mechanism of Action
-
Binding Site: The xanthine core mimics the adenine ring of adenosine, binding to the orthosteric site of the G-protein coupled receptor (GPCR).
-
N3-Tail Interaction: The substituent attached to the N3-amino group extends into the solvent-accessible channel or a hydrophobic pocket near the extracellular surface.[1] This steric bulk prevents receptor activation (antagonism).[1]
-
Selectivity: The nature of the hydrazone "tail" determines selectivity. Bulky, hydrophobic groups (e.g., benzyl, styryl) often enhance affinity for A2A receptors over A1.
Structure-Activity Relationship (SAR)
-
N1 Position: Alkyl groups (Methyl, Propyl) increase affinity generally.
-
C8 Position: Aryl or Cycloalkyl groups (e.g., Phenyl, Cyclopentyl) drastically increase potency.
-
N3-Amino Extension:
-
Small (H): Moderate affinity, low selectivity.
-
Hydrazone (N=CH-Ph): High affinity due to
-stacking interactions in the receptor cleft.[1]
-
Experimental Protocols
Protocol A: Synthesis of 3-(Benzylideneamino)xanthine
A standard protocol for functionalizing the 3-aminoxanthine scaffold.[1]
Reagents:
-
3-Aminoxanthine (1.0 eq)[1]
-
Benzaldehyde (1.1 eq)[1]
-
Glacial Acetic Acid (Catalytic amount, ~3 drops)
-
Ethanol (Solvent)[1]
Method:
-
Dissolution: Suspend 3-aminoxanthine (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add benzaldehyde (1.1 mmol) and catalytic glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress by TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.[2][3]
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Validation: Confirm structure via ¹H-NMR (Look for the distinctive azomethine proton singlet
at 8.0–9.0 ppm).[1]
Protocol B: Adenosine Receptor Binding Assay (Membrane Preparation)
To evaluate the affinity of the synthesized derivative.
Materials:
-
HEK293 cells stably expressing human A2A receptors.
-
Radioligand: [³H]ZM241385 (Selective A2A antagonist).[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Method:
-
Harvest: Collect cells and homogenize in ice-cold Assay Buffer using a Polytron homogenizer.
-
Centrifugation: Centrifuge at 40,000
for 20 min at 4°C. Resuspend the pellet in buffer. -
Incubation: In a 96-well plate, mix:
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
values using the Cheng-Prusoff equation.[1]
Visualization of SAR Logic
Figure 2: Structure-Activity Relationship (SAR) logic for 3-aminoxanthine derivatives binding to Adenosine Receptors.[1]
References
-
Bridson, P. K. (1999). Synthesis of 3-Aminoxanthine Nucleosides as Potential Adenosine Receptor Ligands. University of Memphis.[4]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151–199.
-
Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry, 29(9), 1749–1754.
-
Bruns, R. F., et al. (1983).[5] Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077–2080. [1]
-
NIST Chemistry WebBook. 1H-Purine-2,6-dione, 3,7-dihydro- (Xanthine).
Sources
- 1. 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(1-methyl-2-phenylethyl)amino]ethyl]- [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. westga.edu [westga.edu]
- 5. researchgate.net [researchgate.net]
